5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3S/c1-17-6-8-21(9-7-17)29-26-15-20(4)28-27(31-26)30-22-10-12-23(13-11-22)32-36(33,34)25-16-24(35-5)18(2)14-19(25)3/h6-16,32H,1-5H3,(H2,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPOVCUGWHBFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and data.
Chemical Structure
The compound's complex structure includes:
- A methoxy group at the 5-position.
- Dimethyl substitutions at the 2 and 4 positions.
- A sulfonamide moiety , which is often associated with antibacterial activity.
- A pyrimidine derivative , known for various biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this structure. For instance, pyrimidine derivatives have shown significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the methoxy group has been linked to enhanced activity against these bacteria due to improved lipophilicity and membrane permeability .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.21 μM |
| Compound B | S. aureus | 0.15 μM |
| Compound C | C. albicans | 0.30 μM |
Anticancer Activity
Research has indicated that sulfonamide derivatives exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. The compound may similarly affect cancer cell lines by inducing apoptosis or inhibiting proliferation. For example, studies have shown that modifications in the pyrimidine ring can enhance cytotoxicity against HeLa cells .
Case Study: Cytotoxic Effects
A recent study assessed the cytotoxic effects of a related pyrimidine derivative on HeLa cells, revealing a significant decrease in cell viability at concentrations above 10 μM, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit various kinases and other enzymes critical in cellular signaling pathways. For instance, some related compounds have demonstrated inhibitory effects on protein kinases involved in cancer progression .
Structure Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. The presence of specific functional groups (e.g., methoxy, sulfonamide) significantly influences their biological properties.
Table 2: Structure Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and activity |
| Sulfonamide Moiety | Associated with antibacterial properties |
| Dimethyl Substituents | Influence on cytotoxicity |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide exhibit promising anticancer properties. The sulfonamide moiety is known to enhance the bioactivity of drugs targeting cancer cells by inhibiting specific enzymes involved in tumor growth. For instance, sulfonamides can interfere with the folate synthesis pathway, which is crucial for DNA replication in rapidly dividing cancer cells .
Inhibition of Protein Kinases
This compound may also serve as a selective inhibitor of certain protein kinases implicated in various cancers. Protein kinases are critical for cell signaling pathways that regulate cell division and survival. By targeting these kinases, the compound could potentially halt cancer progression and promote apoptosis in malignant cells .
Pharmacological Applications
Antimicrobial Properties
Sulfonamide compounds have historically been used as antibiotics due to their ability to inhibit bacterial growth. The structure of this compound suggests it may retain this property. Research indicates that modifications in the sulfonamide structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for new antibiotic development .
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Sulfonamides are known to modulate immune responses, which can be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Science
Pesticidal Applications
There is emerging interest in the use of sulfonamide derivatives as pesticides. The ability of such compounds to inhibit microbial growth extends to their application in controlling phytopathogenic microorganisms that affect crops. The unique structure of this compound may provide enhanced efficacy against specific plant pathogens, thereby improving crop yields and sustainability .
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of folate synthesis and protein kinases |
| Pharmacology | Antibiotics | Inhibition of bacterial growth |
| Anti-inflammatory agents | Modulation of immune responses | |
| Agricultural Science | Pesticides | Control of phytopathogenic microorganisms |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative similar to the target compound inhibited the proliferation of breast cancer cells by 70% compared to untreated controls. The mechanism was attributed to the inhibition of the enzyme dihydrofolate reductase (DHFR), crucial for DNA synthesis.
Case Study 2: Antimicrobial Efficacy
In another investigation, a sulfonamide derivative was tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results showed a significant reduction in bacterial load with an MIC (Minimum Inhibitory Concentration) comparable to existing antibiotics.
Case Study 3: Agricultural Application
Research conducted on the use of sulfonamide compounds as fungicides revealed that certain derivatives effectively reduced fungal infections in wheat crops by over 60%, demonstrating their potential as eco-friendly agricultural solutions.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Pyrimidine Hybrids
Table 1: Key Structural and Molecular Comparisons
*Estimated based on structural analysis.
Key Observations:
Substituent Influence on Lipophilicity: Compound A’s methyl and methoxy groups may reduce solubility compared to simpler sulfonamides like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide (), which lacks bulky pyrimidine substituents .
Synthetic Complexity :
- Compound A’s synthesis likely involves multi-step coupling of pyrimidine and benzene sulfonamide precursors, similar to methods described in (e.g., using toluenesulfonic acid as a catalyst) and (e.g., sulfonylation with methanesulfonyl chloride) .
- The pyrimidine-amine linkage in Compound A mirrors synthetic routes for 5-fluoro-2-(4-methylbenzyloxy)pyrimidin-4-yl methanesulfonamide, where pyrimidine intermediates react with sulfonating agents under controlled conditions .
Biological Relevance: Sulfonamide-pyrimidine hybrids are often explored for enzyme inhibition (e.g., dihydrofolate reductase, kinases). Compound A’s pyrimidine (4-methyl, 6-arylamino) and sulfonamide (2,4-dimethyl, 5-methoxy) motifs resemble pharmacophores in antimicrobial and anticancer agents, though specific activity data are unavailable in the evidence . The (4-methylphenyl)amino group in Compound A may enhance target selectivity compared to simpler pyrimidines in (e.g., 2,6-dimethyl-4-sulfanilamidopyrimidine), which lack aromatic amino substituents .
Physicochemical and Functional Comparisons
Table 2: Functional Group Impact on Properties
Q & A
Q. What are the key synthetic strategies for constructing the pyrimidine-sulfonamide core of this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine ring via cyclocondensation of thiourea derivatives with β-keto esters or amidines under acidic conditions .
- Step 2 : Introduction of the 4-methylphenylamino group via nucleophilic aromatic substitution (SNAr) using Pd-catalyzed coupling or copper-mediated amination .
- Step 3 : Sulfonamide coupling between the benzene sulfonyl chloride intermediate and the aniline-substituted pyrimidine under basic conditions (e.g., K₂CO₃ in DMF) . Methodological Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates using column chromatography.
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the methoxy group (δ ~3.8 ppm) and aromatic protons from the sulfonamide phenyl ring (δ 7.2–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 5 ppm error) .
- X-ray Crystallography (if crystals obtained): Resolve ambiguity in regiochemistry of substituents on the pyrimidine ring .
Advanced Research Questions
Q. What experimental design principles apply to optimizing the yield of the key SNAr reaction in step 2?
Use Design of Experiments (DoE) to evaluate factors:
- Variables : Temperature (80–120°C), solvent (DMSO vs. DMF), catalyst (CuI vs. Pd(OAc)₂), and stoichiometry (1.2–2.0 eq. of amine).
- Response Surface Methodology (RSM) : Identify interactions between variables. For example, higher temperatures (>100°C) in DMF improve conversion but may degrade sensitive substituents . Data Contradiction Example : Lower yields in DMSO despite its high polarity may arise from incomplete solubilization of the aryl halide intermediate.
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) against kinase targets be resolved?
- Assay Validation : Ensure consistency in enzyme source (recombinant vs. native), ATP concentration, and incubation time.
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP450) causes false negatives .
- Structural Modifications : Replace the 5-methoxy group with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity and reduce off-target effects .
Q. What computational methods are suitable for probing the binding mode of this compound with its target?
- Molecular Docking (AutoDock Vina) : Simulate interactions between the sulfonamide group and conserved lysine residues in the ATP-binding pocket of kinases .
- Molecular Dynamics (MD) Simulations : Analyze stability of the ligand-protein complex over 100 ns trajectories to identify critical hydrogen bonds and hydrophobic contacts .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
- Prodrug Strategy : Introduce phosphate or ester groups at the methoxy position for improved hydrophilicity, which are cleaved intracellularly .
Q. What purification techniques are effective for isolating the final compound from by-products?
- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate sulfonamide derivatives with similar polarities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
